N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a methyl group, and three methoxy groups attached to the benzene ring. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4-iodo-2-methylaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2-methylphenyl)-3,4-dimethoxybenzamide
- N-(4-iodo-2-methylphenyl)-2-phenylacetamide
- N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Uniqueness
N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Properties
Molecular Formula |
C17H18INO4 |
---|---|
Molecular Weight |
427.23 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18INO4/c1-10-7-12(18)5-6-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H,19,20) |
InChI Key |
KZFYYRGOIUAVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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